molecular formula C6H8ClN3O B6619648 2-chloro-4-methoxy-6-methylpyrimidin-5-amine CAS No. 2348-26-7

2-chloro-4-methoxy-6-methylpyrimidin-5-amine

Cat. No. B6619648
CAS RN: 2348-26-7
M. Wt: 173.60 g/mol
InChI Key: JQMCNTGIVZTPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methoxy-6-methylpyrimidin-5-amine (2C4M6MPA) is an organic compound belonging to the pyrimidine family of heterocyclic compounds. It is a colorless solid that can be used in a variety of laboratory experiments and has been studied for its potential applications in scientific research.

Mechanism of Action

2-chloro-4-methoxy-6-methylpyrimidin-5-amine acts as an inhibitor of ACC by binding to the enzyme’s active site and blocking its activity. This inhibits the enzyme’s ability to catalyze the carboxylation of acetyl-CoA, which is a key step in fatty acid biosynthesis. By blocking this reaction, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine can reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines.
Biochemical and Physiological Effects
2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of fatty acids, which can lead to a decrease in the growth of certain cancer cell lines. It has also been found to reduce the levels of certain inflammatory cytokines, such as TNF-α and IL-6, which can have anti-inflammatory effects. In addition, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been shown to increase the production of certain antioxidant enzymes, such as superoxide dismutase and catalase, which can have protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-4-methoxy-6-methylpyrimidin-5-amine has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a potent inhibitor of ACC, which makes it useful for studying the effects of fatty acid biosynthesis inhibition. However, 2-chloro-4-methoxy-6-methylpyrimidin-5-amine also has some limitations. It is a relatively unstable compound, and it is not soluble in water, which can make it difficult to use in certain experiments.

Future Directions

There are several potential future directions for research on 2-chloro-4-methoxy-6-methylpyrimidin-5-amine. One possibility is to further study its effects on fatty acid biosynthesis and explore its potential as an anti-cancer drug. Another possibility is to investigate its potential as an anti-inflammatory agent and explore its effects on other inflammatory cytokines. Additionally, further research could be done to explore the effects of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine on oxidative stress and antioxidant enzymes. Finally, studies could be conducted to investigate the potential therapeutic uses of 2-chloro-4-methoxy-6-methylpyrimidin-5-amine in the treatment of various diseases.

Synthesis Methods

2-chloro-4-methoxy-6-methylpyrimidin-5-amine can be synthesized from 4-methoxy-6-methylpyrimidine-5-carboxylic acid (4M6MPCA) by a two-step reaction. The first step is a Friedel-Crafts acylation reaction, which involves the reaction of 4M6MPCA with thionyl chloride and acetic anhydride in an inert atmosphere. This reaction produces 4-methoxy-6-methylpyrimidine-5-carboxylic acid 3-chloro-2-chloromethyl ester (4M6MPCA-3C2CM). The second step is a reductive amination reaction, where 4M6MPCA-3C2CM is reacted with hydrazine hydrate in the presence of sodium borohydride to produce 2-chloro-4-methoxy-6-methylpyrimidin-5-amine.

Scientific Research Applications

2-chloro-4-methoxy-6-methylpyrimidin-5-amine has been studied for its potential applications in scientific research. It is a potent inhibitor of the enzyme acetyl-CoA carboxylase (ACC), which is involved in fatty acid biosynthesis. 2-chloro-4-methoxy-6-methylpyrimidin-5-amine has also been found to inhibit the growth of certain cancer cell lines and has been studied as a possible drug for the treatment of certain types of cancer.

properties

IUPAC Name

2-chloro-4-methoxy-6-methylpyrimidin-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3O/c1-3-4(8)5(11-2)10-6(7)9-3/h8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMCNTGIVZTPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxy-6-methylpyrimidin-5-amine

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